Apinaca

Catalog No.
S519126
CAS No.
1345973-53-6
M.F
C23H31N3O
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apinaca

CAS Number

1345973-53-6

Product Name

Apinaca

IUPAC Name

N-(1-adamantyl)-1-pentylindazole-3-carboxamide

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)

InChI Key

UCTCCIPCJZKWEZ-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

solubility

Soluble in DMSO

Synonyms

APINACA; N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide; RAPINACA; AKB48; AKB-48; AKB 48

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

The exact mass of the compound Apinaca is 365.2467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apinaca (AKB48), chemically N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (CAS: 1345973-53-6), is a prominent indazole-based synthetic cannabinoid utilized extensively as an analytical reference standard and pharmacological research tool[1]. Featuring a robust adamantyl amide linkage and a non-halogenated pentyl chain, Apinaca serves as a critical structural baseline for evaluating cannabinoid receptor (CB1/CB2) binding affinities and metabolic pathways[2]. In procurement contexts—particularly for forensic toxicology, clinical mass spectrometry, and neuropharmacology—Apinaca is prioritized for its chemical stability, distinct fragmentation profile, and utility in structure-activity relationship (SAR) mapping against its highly potent, halogenated derivatives [3].

Substituting Apinaca with generic synthetic cannabinoids (such as classical naphthoylindoles like JWH-018) or its direct fluorinated analog (5F-APINACA) fundamentally compromises analytical resolution and pharmacological assay integrity [1]. While 5F-APINACA shares the core indazole-adamantyl scaffold, the terminal fluorine significantly alters receptor binding kinetics, pushing CB2 affinity into the sub-nanomolar range and introducing complex defluorination metabolic pathways that confound toxicity studies [2]. Furthermore, substituting with ester-linked cannabinoids (e.g., PB-22) introduces severe thermal and solvolytic instability during GC-MS analysis and methanolic storage [3]. Consequently, precise quantification, definitive forensic identification, and accurate baseline SAR modeling require the exact, non-halogenated Apinaca standard.

Baseline Receptor Binding Kinetics for SAR Calibration

Apinaca serves as a critical non-halogenated baseline for evaluating indazole-carboxamide cannabinoid receptor activity. In competitive radioligand binding assays using human CB1 and CB2 receptors expressed in CHO cells, Apinaca demonstrates potent but measurable affinities (Ki = 3.24 nM for hCB1; 1.68 nM for hCB2). In contrast, its terminally fluorinated analog, 5F-APINACA, exhibits a hyper-potent shift, particularly at the CB2 receptor (Ki = 0.266 nM), representing a ~6.3-fold increase in CB2 affinity [REFS-1, REFS-2]. For researchers mapping structure-activity relationships (SAR), utilizing Apinaca avoids the ceiling effects and receptor desensitization commonly associated with sub-nanomolar fluorinated analogs.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataApinaca: hCB1 Ki = 3.24 nM; hCB2 Ki = 1.68 nM
Comparator Or Baseline5F-APINACA: hCB1 Ki = 1.94 nM; hCB2 Ki = 0.266 nM
Quantified Difference~6.3-fold lower CB2 affinity and ~1.6-fold lower CB1 affinity for Apinaca
ConditionsIn vitro radioligand competitive binding assay (CHO cells)

Procuring Apinaca is essential for establishing stable, non-halogenated baseline binding kinetics in cannabinoid receptor assays without the hyper-potency complications of fluorinated derivatives.

Metabolic Pathway Stability and Avoidance of Defluorination Toxicity

In forensic and clinical toxicology, the metabolic profile of a reference standard dictates its utility in tracking in vivo exposure. Apinaca undergoes predictable, extensive biotransformation catalyzed primarily by CYP3A4, resulting in mono-, di-, and tri-hydroxylation on the adamantyl ring and N-pentyl side chain [1]. Conversely, substituting with 5F-APINACA introduces complex oxidative defluorination pathways that generate toxic fluoro-metabolites (e.g., fluoroacetic acid) and confound cell-viability assays [2]. By lacking the terminal halogen, Apinaca provides a cleaner metabolic signature, ensuring that observed cellular responses in hepatocyte models are driven by the indazole-carboxamide core rather than off-target halogen toxicity.

Evidence DimensionPrimary Metabolic Degradation Pathways
Target Compound DataApinaca: Predictable adamantyl/pentyl hydroxylation (CYP3A4-mediated)
Comparator Or Baseline5F-APINACA: Significant oxidative defluorination yielding toxic fluoro-metabolites
Quantified DifferenceComplete absence of defluorination-induced toxicity and artifact formation in Apinaca
ConditionsHuman hepatocyte and liver microsome incubation models

Apinaca provides a stable, non-fluorinated metabolic baseline for toxicology screening, eliminating confounding variables from toxic fluoro-metabolites during in vitro assays.

Analytical Differentiation via GC-MS Fragmentation

Definitive identification of synthetic cannabinoids in complex biological matrices requires distinct mass spectrometry fragmentation patterns. Under Electron Ionization (EI) GC-MS, Apinaca yields a molecular ion at m/z 365, with highly diagnostic cleavage fragments at m/z 135 (adamantyl cation), 150, and 215 [1]. This sharply contrasts with classical naphthoylindoles like JWH-018, which present a molecular ion at m/z 341 and distinct naphthoyl-driven fragmentation [1]. Procurement of the exact Apinaca certified reference material is mandatory for forensic laboratories to calibrate instruments capable of resolving the adamantyl-indazole structure from legacy synthetic cannabinoids, preventing false positives in legal and clinical settings.

Evidence DimensionGC-MS Diagnostic Fragmentation (m/z)
Target Compound DataApinaca: Molecular ion m/z 365; diagnostic adamantyl fragment m/z 135
Comparator Or BaselineJWH-018: Molecular ion m/z 341; naphthoyl fragments
Quantified DifferenceAbsolute structural differentiation via distinct m/z 365 vs m/z 341 molecular ions and unique cleavage pathways
ConditionsElectron ionization (EI) GC-MS analysis of biological extracts

Forensic and clinical toxicology labs must procure the exact Apinaca standard to definitively resolve indazole-adamantyl structures from classical naphthoylindoles in complex matrices.

Chemical Stability in Analytical Workflows

The structural linkage of a synthetic cannabinoid dictates its stability during sample preparation and chromatographic analysis. Apinaca utilizes a robust carboxamide linkage connecting the indazole core to the adamantyl group. This amide bond exhibits high thermal and solvolytic stability. In contrast, ester-linked synthetic cannabinoids (such as PB-22) are highly susceptible to rapid hydrolysis and transesterification when stored in methanolic solutions or subjected to elevated injection port temperatures [1]. Apinaca's resistance to solvolysis ensures a significantly longer shelf-life for prepared analytical standards and prevents the formation of degradation artifacts during high-temperature GC-MS runs.

Evidence DimensionSolvolytic and Thermal Stability
Target Compound DataApinaca (Amide-linked): High resistance to methanolic transesterification and thermal degradation
Comparator Or BaselinePB-22 (Ester-linked): Rapid hydrolysis and transesterification in methanol
Quantified DifferencePrevention of artifact formation and significant extension of standard solution shelf-life for Apinaca
ConditionsStorage in methanolic solutions and GC-MS injection port vaporization (250-300°C)

Procuring the amide-linked Apinaca ensures reliable, long-term stability of analytical reference solutions, reducing the need for constant restandardization compared to ester-linked alternatives.

Forensic Toxicology and GC-MS/LC-MS Reference Standardization

Due to its unique mass-to-charge fragmentation (m/z 365 molecular ion, m/z 135 adamantyl fragment) and high thermal stability, Apinaca is strictly required as a certified reference material (CRM) for calibrating forensic mass spectrometers. It enables laboratories to definitively distinguish non-halogenated indazole-carboxamides from fluorinated analogs (5F-APINACA) and classical naphthoylindoles in complex biological matrices [1].

In Vitro Cannabinoid Receptor (CB1/CB2) Binding Assays

Apinaca is the optimal non-halogenated baseline ligand for mapping structure-activity relationships (SAR) in competitive radioligand assays. By providing measurable, low-nanomolar affinities (Ki = 3.24 nM for hCB1; 1.68 nM for hCB2), it allows pharmacologists to establish control kinetics without the rapid receptor desensitization and sub-nanomolar ceiling effects caused by hyper-potent fluorinated derivatives[2].

Hepatocyte Metabolism and Cytochrome P450 Profiling

Because it lacks a terminal fluorine atom, Apinaca serves as a clean substrate for studying CYP3A4-mediated adamantyl and pentyl hydroxylation. It is procured for in vitro liver microsome and hepatocyte assays where researchers must isolate the metabolic behavior of the indazole-carboxamide core without the confounding cellular toxicity generated by oxidative defluorination pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

365.246712621 g/mol

Monoisotopic Mass

365.246712621 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MHR0400Y84

Wikipedia

APINACA

Dates

Last modified: 08-15-2023
1: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Temporary Placement of Six Synthetic Cannabinoids (5F-ADB, 5F-AMB, 5F-APINACA, ADB-FUBINACA, MDMB-CHMICA and MDMB-FUBINACA) into Schedule I. Temporary Scheduling Order. Fed Regist. 2017 Apr 10;82(67):17119-24. PubMed PMID: 28425681.
2: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Temporary Placement of Six Synthetic Cannabinoids (5F-ADB, 5F-AMB, 5F-APINACA, ADB-FUBINACA, MDMB- CHMICA and MDMB-FUBINACA) Into Schedule I. Notice of Intent. Fed Regist. 2016 Dec 21;81(245):93595-9. PubMed PMID: 28068047.
3: Asada A, Doi T, Tagami T, Takeda A, Sawabe Y. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides. Drug Test Anal. 2017 Mar;9(3):378-388. doi: 10.1002/dta.2124. Epub 2016 Nov 18. PubMed PMID: 27770510.
4: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I. Final rule. Fed Regist. 2016 May 11;81(91):29142-5. PubMed PMID: 27192731.
5: Frinculescu A, Lyall CL, Ramsey J, Miserez B. Variation in commercial smoking mixtures containing third-generation synthetic cannabinoids. Drug Test Anal. 2017 Feb;9(2):327-333. doi: 10.1002/dta.1975. Epub 2016 May 10. PubMed PMID: 27161591.
6: Jia W, Meng X, Qian Z, Hua Z, Li T, Liu C. Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. Drug Test Anal. 2017 Feb;9(2):248-255. doi: 10.1002/dta.1967. Epub 2016 Mar 9. PubMed PMID: 26968728.
7: Hess C, Stockhausen S, Kernbach-Wighton G, Madea B. Death due to diabetic ketoacidosis: Induction by the consumption of synthetic cannabinoids? Forensic Sci Int. 2015 Dec;257:e6-e11. doi: 10.1016/j.forsciint.2015.08.012. Epub 2015 Aug 29. PubMed PMID: 26363623.
8: Gatch MB, Forster MJ. Δ9-Tetrahydrocannabinol-like effects of novel synthetic cannabinoids found on the gray market. Behav Pharmacol. 2015 Aug;26(5):460-8. doi: 10.1097/FBP.0000000000000150. PubMed PMID: 26061356; PubMed Central PMCID: PMC4497846.
9: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: extension of temporary placement of UR-144, XLR11, and AKB48 in schedule I of the Controlled Substances Act. Final order. Fed Regist. 2015 May 15;80(94):27854-6. PubMed PMID: 25985482.
10: Karinen R, Tuv SS, Øiestad EL, Vindenes V. Concentrations of APINACA, 5F-APINACA, UR-144 and its degradant product in blood samples from six impaired drivers compared to previous reported concentrations of other synthetic cannabinoids. Forensic Sci Int. 2015 Jan;246:98-103. doi: 10.1016/j.forsciint.2014.11.012. Epub 2014 Nov 21. PubMed PMID: 25485949.
11: Strano Rossi S, Odoardi S, Gregori A, Peluso G, Ripani L, Ortar G, Serpelloni G, Romolo FS. An analytical approach to the forensic identification of different classes of new psychoactive substances (NPSs) in seized materials. Rapid Commun Mass Spectrom. 2014 Sep 15;28(17):1904-16. doi: 10.1002/rcm.6969. PubMed PMID: 25088134.
12: Holm NB, Pedersen AJ, Dalsgaard PW, Linnet K. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Test Anal. 2015 Mar;7(3):199-206. doi: 10.1002/dta.1663. Epub 2014 May 6. PubMed PMID: 24802286.
13: Gandhi AS, Zhu M, Pang S, Wohlfarth A, Scheidweiler KB, Liu HF, Huestis MA. First characterization of AKB-48 metabolism, a novel synthetic cannabinoid, using human hepatocytes and high-resolution mass spectrometry. AAPS J. 2013 Oct;15(4):1091-8. doi: 10.1208/s12248-013-9516-0. Epub 2013 Aug 3. PubMed PMID: 23913126; PubMed Central PMCID: PMC3787239.
14: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: temporary placement of three synthetic cannabinoids into Schedule I. Final order. Fed Regist. 2013 May 16;78(95):28735-9. PubMed PMID: 23678676.
15: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.

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